Butyl prop-2-enoate;prop-2-enoic acid;styrene

Vue d'ensemble

Description

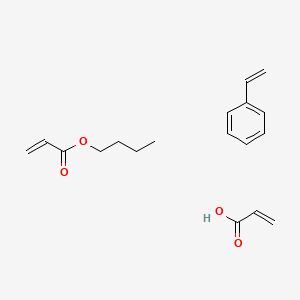

Butyl prop-2-enoate;prop-2-enoic acid;styrene, is a copolymer formed from the polymerization of 2-propenoic acid (acrylic acid), butyl 2-propenoate (butyl acrylate), and ethenylbenzene (styrene). This compound is widely used in various industrial applications due to its unique properties, such as flexibility, durability, and resistance to environmental factors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-propenoic acid, polymer with butyl 2-propenoate and ethenylbenzene, typically involves free radical polymerization. The monomers, 2-propenoic acid, butyl 2-propenoate, and ethenylbenzene, are mixed in a suitable solvent along with a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out at elevated temperatures, usually between 60-80°C, under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the polymerization process can be conducted in bulk, solution, suspension, or emulsion. Emulsion polymerization is particularly favored for producing high molecular weight polymers with excellent mechanical properties. This method involves dispersing the monomers in water with the help of surfactants and initiating the polymerization with water-soluble initiators .

Analyse Des Réactions Chimiques

Types of Reactions

Butyl prop-2-enoate;prop-2-enoic acid;styrene, can undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Halogenation using halogens (Cl₂, Br₂) or nucleophilic substitution using nucleophiles like hydroxide ions (OH⁻).

Major Products

Oxidation: Carboxylic acids, ketones, and aldehydes.

Reduction: Alcohols and alkanes.

Substitution: Halogenated polymers and other substituted derivatives.

Applications De Recherche Scientifique

Butyl prop-2-enoate;prop-2-enoic acid;styrene, has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.

Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Utilized in the formulation of hydrogels and other biomedical materials.

Mécanisme D'action

The mechanism of action of 2-propenoic acid, polymer with butyl 2-propenoate and ethenylbenzene, involves the interaction of its functional groups with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, while the butyl and styrene groups contribute to the hydrophobicity and mechanical strength of the polymer. These interactions enable the polymer to adhere to surfaces, encapsulate active ingredients, and provide structural support in various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, butyl 2-propenoate and ethenylbenzene: This compound has similar properties but includes 1,3-butadiene, which imparts additional flexibility and toughness.

2-Propenoic acid, polymer with ethenylbenzene and 2-propenenitrile: This copolymer includes 2-propenenitrile (acrylonitrile), which enhances chemical resistance and thermal stability.

Uniqueness

Butyl prop-2-enoate;prop-2-enoic acid;styrene, is unique due to its balanced combination of flexibility, durability, and resistance to environmental factors. The presence of butyl 2-propenoate provides flexibility, while ethenylbenzene contributes to mechanical strength and resistance to degradation.

Propriétés

Numéro CAS |

25586-20-3 |

|---|---|

Formule moléculaire |

C18H24O4 |

Poids moléculaire |

304.4 g/mol |

Nom IUPAC |

butyl prop-2-enoate;prop-2-enoic acid;styrene |

InChI |

InChI=1S/C8H8.C7H12O2.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-2-3(4)5/h2-7H,1H2;4H,2-3,5-6H2,1H3;2H,1H2,(H,4,5) |

Clé InChI |

IYCOKCJDXXJIIM-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC(=O)O |

SMILES canonique |

CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC(=O)O |

Key on ui other cas no. |

25586-20-3 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.